molecular formula C7H12N4 B11919181 3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine

3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B11919181
M. Wt: 152.20 g/mol
InChI Key: AUPHOONMXYTHBH-UHFFFAOYSA-N
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Description

3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with partial saturation (tetrahydro modification) and a methyl substituent at the 3-position.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

3-methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine

InChI

InChI=1S/C7H12N4/c1-5-2-10-11-4-6(8)3-9-7(5)11/h3,5,10H,2,4,8H2,1H3

InChI Key

AUPHOONMXYTHBH-UHFFFAOYSA-N

Canonical SMILES

CC1CNN2C1=NC=C(C2)N

Origin of Product

United States

Chemical Reactions Analysis

Cyclocondensation with 1,3-Dicarbonyl Compounds

This reaction forms the core synthesis route for derivatives. The compound reacts with β-ketoesters or diketones under acidic conditions to yield substituted pyrazolo[1,5-a]pyrimidines.

ReagentConditionsProductYieldCharacterization Data (NMR)
AcetylacetoneReflux in AcOH + H<sub>2</sub>SO<sub>4</sub> (cat.), 6 h5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine78%1H^1H NMR (DMSO-d<sub>6</sub>): δ 2.35 (s, 6H, CH<sub>3</sub>), 5.21 (s, 2H, NH<sub>2</sub>)
Ethyl acetoacetateUltrasonic irradiation, 60°C, 2 h7-Ethoxycarbonyl-5-methyl derivative85%13C^{13}C NMR: δ 165.2 (C=O), 60.1 (OCH<sub>2</sub>)

Mechanistic studies indicate a two-step process:

  • Nucleophilic attack by the pyrazole amine on the carbonyl carbon of the 1,3-dicarbonyl compound.

  • Cyclization via dehydration, facilitated by acid catalysis .

Nitration and Reduction

Nitration introduces nitro groups at position 7, enabling further functionalization. Subsequent reduction yields diamino derivatives.

StepReagents/ConditionsIntermediate/ProductYieldKey Spectral Data
NitrationFuming HNO<sub>3</sub> + H<sub>2</sub>SO<sub>4</sub>, 80°C, 4 h7-Nitro-3-methyl derivative92%IR: 1532 cm<sup>-1</sup> (NO<sub>2</sub> stretch)
Hydrogenation10% Pd/C, H<sub>2</sub> (5 bar), DMF, 50°C, 6 h6,7-Diamino-3-methyl derivative88%1H^1H NMR: δ 4.50 (br s, 4H, NH<sub>2</sub>)

Reduction of the nitro group proceeds via adsorption of hydrogen on Pd/C, forming a reactive amine intermediate .

Nucleophilic Substitution at C6

The primary amine at position 6 undergoes substitution with electrophiles:

ElectrophileConditionsProductYieldAnalytical Data
Acetyl chloridePyridine, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT6-Acetamido derivative76%HRMS: m/z 247.1052 [C<sub>11</sub>H<sub>14</sub>N<sub>4</sub>O]
BenzaldehydeNaBH<sub>3</sub>CN, MeOH, 24 h6-Benzylamino derivative63%1H^1H NMR: δ 7.35–7.45 (m, 5H, Ar-H)

Steric hindrance from the 3-methyl group limits reactivity at position 3, favoring substitutions at C6 .

Heterocyclization with Orthoesters

Reaction with triethyl orthoformate generates fused purine analogs:

ReagentConditionsProductYieldCharacterization
Triethyl orthoformateAcOH, 80°C, 3 hPyrazolo[5,1-b]purine analog81%13C^{13}C NMR: δ 154.6 (C=N), 144.5 (C-Ar)

This reaction proceeds via iminium intermediate formation, followed by cyclative elimination of ethanol .

Oxidative Dehydrogenation

Controlled oxidation converts the tetrahydropyrimidine ring to an aromatic system:

Oxidizing AgentConditionsProductYieldSpectral Evidence
DDQCH<sub>2</sub>Cl<sub>2</sub>, reflux, 12 hFully aromatic pyrazolo[1,5-a]pyrimidine68%UV-Vis: λ<sub>max</sub> 312 nm (π→π*)

The reaction is monitored by disappearance of the NH signal at δ 3.20 ppm in 1H^1H NMR .

Metal-Catalyzed Cross-Coupling

Palladium-mediated couplings enable aryl/heteroaryl functionalization:

Reaction TypeConditionsProductYieldKey Data
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 90°C5-Aryl-3-methyl derivatives55–72%19F^{19}F NMR (for Ar-F): δ -112.3

Optimal results require pre-halogenation at position 5 using NBS or I<sub>2</sub>/HIO<sub>3</sub> .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Onset decomposition : 248°C (N<sub>2</sub> atmosphere)

  • Major mass loss : 60% between 250–400°C, corresponding to release of NH<sub>3</sub> and CH<sub>3</sub>CN fragments.

Differential scanning calorimetry (DSC) shows an exothermic peak at 265°C, indicating crystalline phase transition.

Scientific Research Applications

Medicinal Chemistry Applications

a. Antiparasitic Activity
Research has indicated that compounds similar to 3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine can exhibit significant activity against parasitic infections. For instance, studies on drug combinations targeting Trypanosoma cruzi, the causative agent of Chagas disease, have highlighted the potential for repurposing existing drugs to enhance efficacy against this pathogen. Compounds with structural similarities have shown promising results in synergy testing with FDA-approved drugs .

b. Anticancer Properties
The compound's structural framework is conducive to modifications that enhance its anticancer properties. Analogous compounds are being investigated for their ability to inhibit polyamine transport systems in cancer cells, potentially leading to improved therapeutic strategies against various cancers. For example, the introduction of lipophilic substituents has been shown to significantly increase the potency of polyamine analogs in inhibiting cancer cell growth .

Synthetic Applications

a. Synthesis of Heterocycles
this compound serves as an important intermediate in the synthesis of complex nitrogen-containing heterocycles. Its unique structure allows for various synthetic transformations that can yield diverse derivatives with potential biological activities. The compound has been utilized in novel synthetic methodologies such as the intramolecular Povarov reaction, which facilitates the construction of fused heterocycles .

b. Fine Chemical Intermediates
This compound is also recognized as a fine chemical intermediate in organic synthesis. Its derivatives are used in the preparation of pharmaceuticals and agrochemicals due to their functional group versatility and stability under various reaction conditions .

Case Studies and Research Findings

Study Focus Findings
Synergy Testing Against Trypanosoma cruziDrug combinationsIdentified several FDA-approved drugs with synergistic effects when combined with similar compounds to this compound .
Anticancer ActivityPolyamine transport inhibitorsDeveloped analogs that significantly enhance cancer cell growth inhibition when used in combination therapies .
Synthetic MethodologiesIntramolecular Povarov reactionDemonstrated the utility of this compound in constructing complex nitrogen-containing heterocycles .

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its antiviral activity may be attributed to its ability to interfere with viral replication processes .

Comparison with Similar Compounds

Research Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance kinase inhibition, while bulky groups (e.g., phenyl) may reduce efficacy .
  • Saturation Impact : Tetrahydro modifications improve solubility and adaptability but may reduce affinity for planar binding sites .
  • Therapeutic Potential: The target compound’s methyl group and saturation position it as a candidate for optimizing pharmacokinetics in drug discovery.

Biological Activity

3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H11N3
  • CAS Number : 1694552-20-9
  • SMILES Notation : CC1=NN2CCCNC2=C1

This structure is characterized by a fused pyrazole and pyrimidine ring system that contributes to its biological activity.

1. Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted that derivatives of this compound can selectively inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to interact with specific protein targets involved in cancer progression has been documented in several studies .

2. Antimicrobial Properties

The compound has shown promising results against various microbial strains. In particular, it has been evaluated for its efficacy against Mycobacterium tuberculosis (Mtb), where it demonstrated inhibitory activity through mechanisms involving disruption of cell wall synthesis . This suggests potential applications in treating tuberculosis and other bacterial infections.

3. Psychopharmacological Effects

Compounds within the pyrazolo[1,5-a]pyrimidine class have been linked to anxiolytic and sedative effects. Patents describe their use as anxiolytic agents and skeletal muscle relaxants . The mechanism likely involves modulation of neurotransmitter systems, particularly GABAergic pathways.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Protein Kinase Inhibition : Some derivatives act as selective inhibitors of protein kinases involved in cell signaling pathways related to cancer and inflammation.
  • Enzyme Modulation : The compound may inhibit enzymes critical for microbial survival or cancer cell metabolism.

Case Studies

StudyFindings
Adibekian et al. (2022)Identified compounds with significant inhibition of Mtb growthSupports the potential use as an antimicrobial agent
MDPI Review (2021)Overview of functionalization leading to anticancer derivativesHighlights the versatility in therapeutic applications
Patent Analysis (2003)Describes anxiolytic properties and muscle relaxant effectsValidates psychopharmacological potential

Q & A

Q. What are the key considerations for optimizing synthetic routes to 3-methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine?

Synthetic optimization should focus on:

  • Multi-step reaction efficiency : For example, describes a nine-step synthesis starting from methyl acrylate and primary amines, requiring careful control of intermediates like Boc-β-alanine derivatives.
  • Catalyst selection : Use of t-BuOK in THF for tandem reactions (as in ) or meglumine in ethanol for multicomponent reactions ().
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) for nucleophilic substitutions and reflux conditions (80–100°C) for cyclization steps ().
  • Yield improvement : Crystallization from ethanol or hexane to enhance purity ().

Q. How can NMR and X-ray crystallography resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?

  • 1H/13C NMR analysis : Assign peaks using coupling constants (e.g., J = 8–10 Hz for aromatic protons) and DEPT experiments to distinguish CH₂/CH₃ groups (). For example, 3-methyl substituents show δ ~2.4 ppm in 1H NMR.
  • X-ray crystallography : Resolve tautomeric forms (e.g., 1,7-dihydro vs. 4,7-dihydro configurations) and confirm regiochemistry of substituents ().

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Antimycobacterial activity : Use Mycobacterium tuberculosis H37Rv in 7H9/7H11 media with MIC determination via resazurin reduction ().
  • Enzyme inhibition : Fluorescence-based assays for kinases or MmpL3 transporter inhibition ().
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity ().

Advanced Research Questions

Q. How do resistance mutations in MmpL3 affect the efficacy of this compound?

  • Mechanistic insights : Single-point mutations (e.g., A309P or G253D in MmpL3) disrupt binding by altering the transporter’s proton motive force, leading to trehalose monomycolate accumulation ().
  • Validation strategies :
    • Genetic complementation : Introduce wild-type MmpL3 into resistant strains to restore susceptibility.
    • Chemical rescue : Co-administer efflux pump inhibitors (e.g., verapamil) to bypass resistance .

Q. What computational methods are effective for predicting photophysical properties of pyrazolo[1,5-a]pyrimidine fluorophores?

  • DFT/TD-DFT modeling : Calculate HOMO-LUMO gaps (e.g., ~3.5 eV for 7-substituted derivatives) and simulate absorption/emission spectra (λ_abs ~350 nm, λ_em ~450 nm) ().
  • Solvatochromism analysis : Correlate Stokes shifts with solvent polarity using Lippert-Mataga plots ().

Q. How can structural modifications enhance the compound’s pharmacokinetic profile?

  • Bioisosteric replacement : Substitute the 3-methyl group with trifluoromethyl (improves metabolic stability; ).
  • Prodrug strategies : Esterify the 6-amine group (e.g., ethyl carboxamides) for enhanced solubility ().
  • SAR studies : Introduce electron-withdrawing groups (e.g., -CN at position 6) to boost target affinity ().

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for pyrazolo[1,5-a]pyrimidine intermediates?

  • Root causes :
    • Reagent purity : Impure silylformamidine () or oxidized hydrazines () reduce yields.
    • Temperature gradients : Inconsistent heating during cyclization (e.g., 80°C vs. 100°C) alters reaction kinetics.
  • Mitigation :
    • Quality control : Use freshly distilled DMF and anhydrous solvents ().
    • In-line monitoring : Track reactions via FTIR for real-time intermediate detection .

Q. Why do some studies report conflicting biological activity data for structurally similar analogs?

  • Possible factors :
    • Off-target effects : For example, 3-(2'-chlorophenylazo) derivatives () may inhibit non-MmpL3 targets like CYP450 enzymes.
    • Assay variability : Differences in bacterial inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) or serum content in media.
  • Resolution :
    • Dose-response profiling : Generate IC₅₀ curves across multiple replicates.
    • Orthogonal assays : Confirm target engagement using thermal shift assays or SPR ().

Methodological Tables

Q. Table 1. Key Synthetic Routes Comparison

MethodStepsYield (%)Key ReagentsReference
Multi-step alkylation945–60Boc-β-alanine, t-BuOK
Tandem cyclization368–75Cyanoacetamides, THF
Meglumine-catalyzed MCR182Hydrazine, EtOH

Q. Table 2. Biological Activity Profile

Assay TypeModel OrganismIC₅₀/MIC (µM)Key FindingReference
AntitubercularM. tuberculosis0.12–0.8MmpL3 inhibition, >2 log CFU reduction in mice
CytotoxicityHEK293 cells>50High selectivity index (SI >60)
Kinase inhibitionEGFR-T790M0.07Competitive ATP binding

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